

# Toxicological Profile of 2-Methyl-1,3-propanediol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-1,3-propanediol

Cat. No.: B1210203

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for **2-Methyl-1,3-propanediol** (CASRN 2163-42-0). The information is compiled from robust summaries and screening-level hazard characterizations, primarily from studies submitted under the U.S. Environmental Protection Agency's (EPA) High Production Volume (HPV) Challenge Program. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Executive Summary

**2-Methyl-1,3-propanediol** is a low molecular weight, colorless glycol with a low order of toxicity across a range of endpoints. It exhibits low acute toxicity via oral and dermal routes of exposure. It is not a skin or eye irritant in animal studies, though it may cause minimal irritation in some human volunteers. It is considered a mild sensitizer in guinea pigs. Furthermore, **2-Methyl-1,3-propanediol** is not genotoxic, and repeated oral exposure does not result in systemic, reproductive, or developmental toxicity at doses up to 1000 mg/kg-bw/day.

## Data Presentation

The following tables summarize the key quantitative toxicological data for **2-Methyl-1,3-propanediol**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat (Wistar)	Oral	> 5000 mg/kg-bw	[1]
LD50	Rat	Dermal	> 2000 mg/kg-bw	[2]
LD50	Rabbit	Dermal	> 2000 mg/kg-bw	
LC50	Rat	Inhalation	No data available	[1][3]

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Not irritating	[4]
Skin Irritation	Human	Barely perceptible/minimal response in some individuals	[4][5]
Eye Irritation	Rabbit	Not irritating	
Skin Sensitization	Guinea Pig	Mild sensitizer	

Table 3: Genotoxicity

Assay	System	Result	Reference
Gene Mutation	Salmonella typhimurium (Ames test)	Negative	
Gene Mutation	Mammalian cells (in vitro)	Negative	
Chromosomal Aberrations	Human lymphocytes (in vitro)	Negative	

Table 4: Repeated-Dose and Developmental Toxicity

Study Type	Species	Route	NOAEL	Effects Observed	Reference
91-day Repeated Dose	Rat (Wistar)	Oral (gavage)	1000 mg/kg-bw/day	No treatment-related effects observed	
Two-Generation Reproductive	Rat	Oral	1000 mg/kg-bw/day	No systemic, reproductive, or developmental toxicity	
Prenatal Developmental	Rat	Oral	1000 mg/kg-bw/day	No maternal or developmental effects	
Prenatal Developmental	Rabbit	Oral	1000 mg/kg-bw/day	No maternal or developmental effects	

## Experimental Protocols

The toxicological studies summarized above were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are detailed below.

### Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of **2-Methyl-1,3-propanediol** was assessed in Wistar rats. In this "up-and-down" procedure, a single dose of the test substance is administered to a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

#### Protocol Outline:

- **Animals:** Young adult Wistar rats (10 per sex) were used.
- **Dosage:** A single limit dose of 5000 mg/kg body weight was administered via gavage.
- **Observation Period:** Animals were observed for 14 days for clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
- **Endpoint:** Mortality was the primary endpoint. All animals that died during the study and all survivors at the end of the 14-day observation period were subjected to a gross necropsy.

## Skin and Eye Irritation (Following OECD Guidelines 404 and 405)

These studies were conducted in albino rabbits to assess the potential of **2-Methyl-1,3-propanediol** to cause skin and eye irritation.

#### Skin Irritation Protocol (OECD 404):

- **Animals:** Albino rabbits were used.
- **Application:** A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance was applied to a small area of clipped skin on the back of the rabbit and covered with a gauze patch for 4 hours.
- **Observation:** The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

#### Eye Irritation Protocol (OECD 405):

- **Animals:** Albino rabbits were used.
- **Application:** A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

- Observation: The eyes were examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

## Skin Sensitization (Following OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance to induce skin sensitization.

Protocol Outline:

- Animals: Young adult guinea pigs were used.
- Induction Phase: The animals were initially exposed to the test substance by intradermal injection (with and without Freund's Complete Adjuvant to enhance the immune response) and one week later by topical application to the same area.
- Challenge Phase: Two weeks after the induction phase, the animals were challenged with a topical application of the test substance on a naive area of skin.
- Evaluation: The challenge sites were observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after the challenge application.

## Genotoxicity - In Vitro Assays

A battery of in vitro tests was conducted to assess the genotoxic potential of **2-Methyl-1,3-propanediol**.

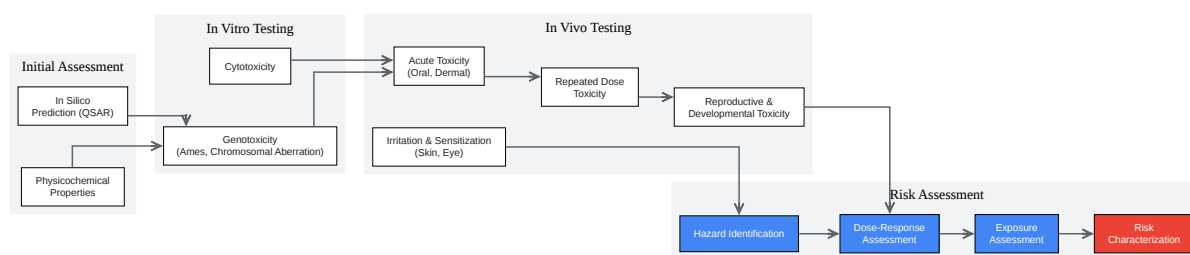
**Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471):** This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

**In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):** This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured

mammalian cells (e.g., human lymphocytes). Cells are exposed to the test substance, with and without metabolic activation, and then harvested at metaphase. The chromosomes are then examined microscopically for structural damage.

## Mandatory Visualization

As no specific signaling pathways have been identified for the toxicology of **2-Methyl-1,3-propanediol** due to its low toxicity, a generalized experimental workflow for toxicological assessment is presented below.



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Caption: Generalized workflow for toxicological assessment of a chemical substance.

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